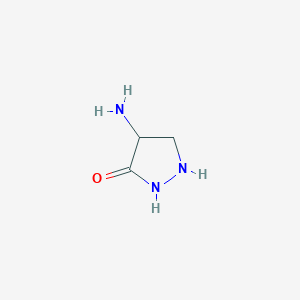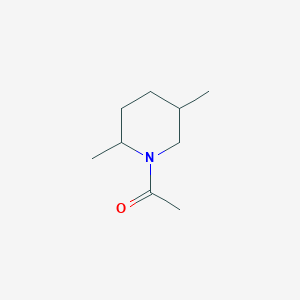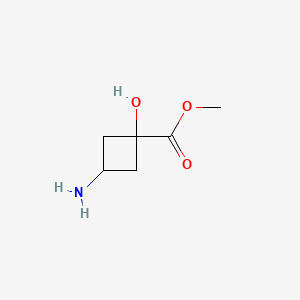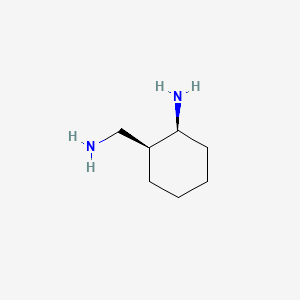![molecular formula C13H16Br2N2O B13511568 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is an organic compound with the molecular formula C14H16Br2N2O. It is a brominated derivative of phenoxy-pyrazole, characterized by its unique structure that includes a bromomethyl group attached to a phenoxy ring, which is further connected to a trimethyl-pyrazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide typically involves the following steps:
Bromination: The starting material, 4-(hydroxymethyl)phenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 4-(bromomethyl)phenol.
Etherification: The bromomethylated phenol is then reacted with 1,3,5-trimethyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy-pyrazoles.
Oxidation: Formation of phenoxy-pyrazole aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated phenoxy-pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)phenol: A precursor in the synthesis of the target compound.
1,3,5-Trimethyl-1H-pyrazole: Another precursor used in the synthesis.
4-(Hydroxymethyl)phenoxy-1,3,5-trimethyl-1H-pyrazole: A related compound with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1H-pyrazole hydrobromide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H16Br2N2O |
|---|---|
Molekulargewicht |
376.09 g/mol |
IUPAC-Name |
4-[4-(bromomethyl)phenoxy]-1,3,5-trimethylpyrazole;hydrobromide |
InChI |
InChI=1S/C13H15BrN2O.BrH/c1-9-13(10(2)16(3)15-9)17-12-6-4-11(8-14)5-7-12;/h4-7H,8H2,1-3H3;1H |
InChI-Schlüssel |
BUCARIFQUCEYSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)OC2=CC=C(C=C2)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)









